Mycophenolic Acid beta-D-Glucuronide is a significant metabolite of Mycophenolic Acid, primarily recognized for its role in immunosuppressive therapy. Mycophenolic Acid itself is utilized mainly in the prevention of organ transplant rejection and the treatment of autoimmune diseases. The beta-D-Glucuronide form is produced through the glucuronidation process, which enhances the solubility and excretion of the compound.
Mycophenolic Acid beta-D-Glucuronide is derived from Mycophenolic Acid, which is obtained from the fermentation of specific fungi, particularly Penicillium brevicompactum. The conversion to its glucuronide form occurs predominantly in the liver, facilitated by UDP-glucuronosyltransferases, which catalyze the conjugation of Mycophenolic Acid with glucuronic acid.
Mycophenolic Acid beta-D-Glucuronide falls under the classification of glucuronides, which are a type of drug metabolite formed via phase II metabolic processes. It is categorized as a secondary metabolite and is particularly noted for its role in pharmacokinetics and pharmacodynamics related to immunosuppressive therapies.
The synthesis of Mycophenolic Acid beta-D-Glucuronide can be achieved through various methods, primarily involving enzymatic and chemical approaches:
In laboratory settings, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is often employed to monitor and analyze the synthesis process. This technique allows for precise quantification and characterization of both Mycophenolic Acid and its glucuronide metabolites.
The molecular formula for Mycophenolic Acid beta-D-Glucuronide is , with a molecular weight of approximately 496.46 g/mol. The structure features a glucuronic acid moiety linked to Mycophenolic Acid at the 7-hydroxyl position.
The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These analyses confirm the presence of functional groups typical of glucuronides, including ether and hydroxyl groups.
Mycophenolic Acid beta-D-Glucuronide undergoes various chemical reactions, primarily hydrolysis and enzymatic cleavage:
The stability of Mycophenolic Acid beta-D-Glucuronide under physiological conditions has been studied extensively, revealing that it remains stable in plasma but can be rapidly converted back to its parent compound under certain enzymatic conditions.
The mechanism of action for Mycophenolic Acid beta-D-Glucuronide primarily revolves around its role as an inactive metabolite that aids in the pharmacokinetics of Mycophenolic Acid. It does not possess significant pharmacological activity but serves to regulate the levels of active drug circulating in the body.
Studies indicate that the formation of this glucuronide metabolite enhances the elimination half-life of Mycophenolic Acid, thereby reducing potential toxicity while maintaining therapeutic efficacy.
Mycophenolic Acid beta-D-Glucuronide is typically a white to off-white solid. It is soluble in water due to its polar nature imparted by the glucuronic acid moiety.
Relevant analyses include assessments via HPLC and mass spectrometry to determine purity and concentration levels in pharmaceutical preparations.
Mycophenolic Acid beta-D-Glucuronide serves several important roles in scientific research and clinical applications:
Mycophenolic acid β-D-glucuronide (MPAG) is the primary inactive metabolite of mycophenolic acid (MPA), formed via uridine diphosphate (UDP)-glucuronosyltransferase (UGT)-mediated conjugation. This phase II metabolism involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to MPA's phenolic hydroxyl group, yielding the O-glucuronide MPAG [1] [5]. Among human UGT isoforms, UGT1A9 is the dominant catalyst for MPAG formation, exhibiting a low Michaelis constant (Km = 0.16 mM) and high catalytic efficiency (Vmax = 106 pmol/min/mg protein) in recombinant systems [5]. UGT2B7 contributes minimally to MPAG synthesis but is the principal enzyme responsible for forming the pharmacologically active acyl glucuronide (AcMPAG) via MPA carboxyl group conjugation [2] [5]. Chemical inhibition studies using azidothymidine (UGT2B7 inhibitor) confirm UGT1A9 accounts for 55%, 75%, and 50% of hepatic, renal, and intestinal MPAG production, respectively [5]. Following synthesis, MPAG undergoes efflux from hepatocytes into blood primarily via multidrug resistance-associated protein 4 (MRP4/ABCC4), as demonstrated by ATP-dependent transport kinetics (Km = 233.9 ± 32.8 µM) and molecular docking simulations highlighting electrostatic interactions between MPAG's glucuronide moiety and MRP4's binding chamber [4].
Table 1: Key UGT Isoforms in MPA Glucuronidation
UGT Isoform | Primary Metabolite | Kinetic Parameters | Tissue Distribution |
---|---|---|---|
UGT1A9 | MPAG (phenolic glucuronide) | Km: 0.16 mM; Vmax: 106 pmol/min/mg | Liver, Kidney, Intestine |
UGT2B7 | AcMPAG (acyl glucuronide) | Km: 0.21 mM; Vmax: 29 pmol/min/mg | Liver, Intestine |
UGT1A8 | Minor MPAG contribution | Not well characterized | Kidney, Intestine (not liver) |
While the liver is the major site of MPAG biosynthesis, extrahepatic tissues—particularly the kidney—significantly contribute to systemic MPA clearance. Human kidney microsomes (HKM) exhibit 1.6-fold higher MPAG formation efficiency (normalized intrinsic clearance) compared to human liver microsomes (HLM), whereas human intestinal microsomes (HIM) show the lowest activity and greatest interindividual variability [1] [6]. This renal proficiency stems from robust expression of UGT1A9 in proximal tubules, enabling substantial metabolic capacity despite the kidney's smaller mass [1] [5]. Conversely, hepatic microsomes dominate AcMPAG formation due to abundant UGT2B7 expression [1]. Intestinal microsomes contribute minimally to overall glucuronidation but may influence enterohepatic recirculation through localized MPAG hydrolysis and MPA reabsorption [1]. Notably, the kidney uniquely synthesizes an acyl glucoside metabolite (AcMPAGls) when incubated with UDP-glucose, a pathway absent in intestinal tissues [1] [6].
Table 2: Tissue-Specific Glucuronidation Efficiency of MPA
Tissue Source | MPAG Formation Efficiency (Normalized CLint) | AcMPAG Formation Efficiency | Unique Metabolites |
---|---|---|---|
Liver (HLM) | Moderate | Highest | None |
Kidney (HKM) | Highest (1.6× liver) | Moderate | Acyl glucoside (AcMPAGls) |
Intestine (HIM) | Lowest (high variability) | Low | None |
Kinetic profiling of MPAG biosynthesis reveals distinct metabolic parameters across tissues and species. Human liver microsomes exhibit biphasic kinetics with mean Km = 0.18 mM and Vmax = 1.8 nmol/min/mg protein, indicating high affinity but moderate capacity for MPAG formation [5] [6]. Intrinsic clearance (CLint = Vmax/Km) for phenolic glucuronidation in human liver is 10.0 µL/min/mg, exceeding that of acyl glucuronidation (CLint = 2.5 µL/min/mg) [1] [6]. Renal microsomes demonstrate superior MPAG clearance (CLint = 16.2 µL/min/mg) due to higher Vmax values [1]. Genetic polymorphisms critically impact kinetics: the UGT1A9-440C>T variant reduces hepatic CLint by 40%, elevating systemic MPA exposure in transplant patients [3] [5]. Similarly, diabetes mellitus reduces renal UGT2B7 activity by impairing AcMPAG formation kinetics (Vmax decline by 35%) [5]. Interspecies CLint differences are pronounced, with feline liver microsomes showing only 15–17% of human/dog phenolic glucuronidation efficiency [6].
Comparative studies using liver microsomes from humans, dogs, and cats reveal fundamental species-specific disparities in MPA conjugation pathways. Feline microsomes exhibit severely limited phenolic glucuronidation capacity (CLint = 1.5–1.7 µL/min/mg), representing only 15–17% of human or canine efficiency [6]. To compensate, cats rely predominantly on phenolic glucosidation (CLint = 5.8 µL/min/mg), a pathway catalyzed by UDP-glucosyltransferases that produces mycophenolic acid phenol glucoside (MPAGls) [6]. Conversely, canine microsomes mirror human glucuronidation kinetics, with robust MPAG formation (CLint = 9.8–10.2 µL/min/mg) and minimal glucosidation [6]. Within-species variability is also significant: feline phenol glucuronidation varies 6-fold across individuals, while acyl glucuronidation varies 11-fold, complicating MPA dose extrapolation in veterinary medicine [6]. These metabolic differences directly impact pharmacokinetics; cats require alternative immunosuppressants due to deficient MPAG formation, whereas dogs efficiently metabolize MPA via human-like UGT pathways.
Table 3: Interspecies Variability in MPA Conjugation Kinetics
Species | Phenolic Glucuronidation (CLint, µL/min/mg) | Acyl Glucuronidation (CLint, µL/min/mg) | Phenolic Glucosidation (CLint, µL/min/mg) |
---|---|---|---|
Human | 10.0 ± 2.1 | 2.5 ± 0.6 | 1.2 ± 0.3 |
Dog | 9.8 ± 1.9 | 1.8 ± 0.4 | Not detected |
Cat | 1.6 ± 0.3 (15–17% of human) | 3.5 ± 1.1 | 5.8 ± 1.4 (dominant pathway) |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4